molecular formula C22H13F3N4O4S B14964185 3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14964185
M. Wt: 486.4 g/mol
InChI Key: WVRNCZIGSDRKNO-UHFFFAOYSA-N
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Description

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a thieno[3,2-d]pyrimidine core, a phenyl group, and a trifluoromethoxy-substituted oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Final Coupling: The trifluoromethoxy-substituted oxadiazole is then coupled with the thieno[3,2-d]pyrimidine core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The phenyl and oxadiazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions with biological targets or materials with unique properties.

Properties

Molecular Formula

C22H13F3N4O4S

Molecular Weight

486.4 g/mol

IUPAC Name

3-phenyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H13F3N4O4S/c23-22(24,25)32-15-8-6-13(7-9-15)19-26-17(33-27-19)12-28-16-10-11-34-18(16)20(30)29(21(28)31)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

WVRNCZIGSDRKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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